Arthrofactin: A Comprehensive Structural Elucidation
Arthrofactin: A Comprehensive Structural Elucidation
Introduction
Arthrofactin is a highly effective cyclic lipopeptide biosurfactant produced by the bacterium Pseudomonas sp. MIS38 (initially identified as Arthrobacter sp.).[1][2] It is recognized for its exceptional ability to reduce the surface tension of water, making it a subject of significant interest in various industrial and biotechnological applications.[1][3] This document provides a detailed technical overview of the chemical structure of Arthrofactin, including its constituent fatty acid and peptide moieties, its cyclic nature, and the experimental methodologies employed for its structural determination.
Overall Chemical Structure
Arthrofactin is a cyclic lipoundecapeptide, which means its structure consists of a lipid portion (a fatty acid) linked to a cyclic chain of eleven amino acids.[1] The molecule's amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic peptide head, is responsible for its potent surfactant properties. The molecular formula of Arthrofactin is C₆₄H₁₁₁N₁₁O₂₀, and it has a molecular weight of approximately 1354.6 g/mol .[4][5]
Detailed Structural Components
Fatty Acid Moiety
The lipid component of Arthrofactin has been identified as 3-hydroxydecanoic acid.[2][5] This ten-carbon fatty acid is attached to the N-terminus of the peptide chain, providing the hydrophobic character essential for surface activity.
Peptide Moiety
The peptide portion of Arthrofactin is an undecapeptide, meaning it is composed of eleven amino acids. The specific amino acid sequence and their stereoisomers (D or L configuration) have been determined as:
3-hydroxydecanoyl-D-Leucyl-D-Asparagyl-D-Threonyl-D-Leucyl-D-Leucyl-D-Seryl-L-Leucyl-D-Seryl-L-Isoleucyl-L-Isoleucyl-L-Asparagyl [2][6]
The first six amino acids in the sequence possess the D-configuration.[7] The overall amino acid composition of Arthrofactin is Aspartic acid (or Asparagine), Threonine, Serine, Isoleucine, and Leucine in a ratio of 2:1:2:2:4, respectively.[5]
Cyclic Nature: Lactone Ring Formation
A defining feature of Arthrofactin's structure is its cyclic nature. The peptide chain is not linear but forms a ring through an ester bond. This intramolecular cyclization occurs between the carboxyl group of the C-terminal L-Asparagine and the hydroxyl group of the D-Threonine residue, forming a stable lactone ring.[1][5] This cyclic conformation is crucial for its biological activity and surface properties.
Physicochemical Properties
The potent surfactant activity of Arthrofactin is quantified by its low critical micelle concentration (CMC) and the minimum surface tension it can achieve.
| Property | Value |
| Molecular Formula | C₆₄H₁₁₁N₁₁O₂₀ |
| Molecular Weight | 1354.6 g/mol |
| Critical Micelle Conc. | 1.0 x 10⁻⁵ M (or 13.5 mg/L) |
| Minimum Surface Tension | 24 mN/m |
Experimental Protocols for Structural Elucidation
The determination of Arthrofactin's complex structure required a combination of several analytical techniques:
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Amino Acid Analysis : The composition of the peptide chain was determined by hydrolyzing the molecule with 6N HCl at 110°C for 24 hours, followed by analysis of the resulting amino acids using an amino acid analyzer.[5]
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Mass Spectrometry (MS) : Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular mass of Arthrofactin, which was found to be 1354 Da.[5] Collision-Induced Dissociation (CID) mass spectrometry was applied to the saponified (linearized) form of the molecule to determine the amino acid sequence.[5]
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Fourier Transform Infrared (FT-IR) Spectroscopy : The presence of peptide bonds was confirmed by characteristic absorption valleys at 1,540, 1,650, and 3,300 cm⁻¹. The presence of the lactone ring was suggested by absorption at 1,740 cm⁻¹, while C-H stretching modes indicated the aliphatic chain of the fatty acid.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR was used to analyze the structure of the fatty acid portion after hydrolysis from the peptide.[5]
Structural Visualization
The following diagram illustrates the chemical structure of Arthrofactin, detailing the arrangement of the amino acids in the cyclic peptide and the attachment of the 3-hydroxydecanoic acid tail.
References
- 1. researchgate.net [researchgate.net]
- 2. A new lipopeptide biosurfactant produced by Arthrobacter sp. strain MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. Arthrofactin | C64H111N11O20 | CID 17922875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Generation of D amino acid residues in assembly of arthrofactin by dual condensation/epimerization domains - PubMed [pubmed.ncbi.nlm.nih.gov]
